(1-Aminopiperidin-4-yl)methanol
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Overview
Description
(1-Aminopiperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopiperidin-4-yl)methanol can be achieved through various methods. One common approach involves the reduction of piperidin-4-one derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) . Another method involves the direct amination of piperidine derivatives using ammonia or amines under suitable conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of phenylsilane as a key reagent in the cyclization and reduction steps has been reported to be effective for the preparation of piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: (1-Aminopiperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidin-4-one derivatives.
Reduction: Reduction reactions can yield different piperidine derivatives with varying substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .
Scientific Research Applications
(1-Aminopiperidin-4-yl)methanol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Aminopiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some piperidine derivatives act as inhibitors of specific enzymes involved in disease pathways, thereby exerting their pharmacological effects .
Comparison with Similar Compounds
Piperidin-4-ol: A hydroxylated derivative of piperidine with similar biological activities.
Piperidin-4-one: An oxidized form of piperidine used in various synthetic applications.
N-Acylpiperidine: A derivative with an acyl group attached to the nitrogen atom, known for its pharmacological properties.
Uniqueness: (1-Aminopiperidin-4-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(1-aminopiperidin-4-yl)methanol |
InChI |
InChI=1S/C6H14N2O/c7-8-3-1-6(5-9)2-4-8/h6,9H,1-5,7H2 |
InChI Key |
LBVKEILTXKBGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)N |
Origin of Product |
United States |
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